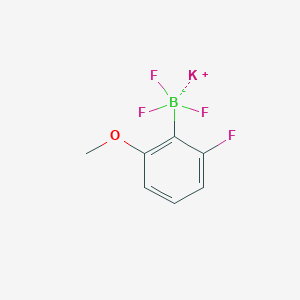![molecular formula C10H3Cl2F3OS B6359575 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% CAS No. 1784358-87-7](/img/structure/B6359575.png)
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% (3C4TBCC90) is a chemical compound that has been the subject of much scientific research and is used in a variety of laboratory experiments. This compound is a colorless solid with a melting point of about 155-156 °C and a boiling point of about 220-221 °C. It is soluble in organic solvents such as ethanol, acetone, and chloroform. It is also soluble in water, but insoluble in ether. 3C4TBCC90 is a versatile compound with a variety of applications in the laboratory and in other scientific research.
Aplicaciones Científicas De Investigación
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 3-chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carboxylic acid, which is used in the synthesis of pharmaceuticals. It is also used as a starting material for the synthesis of other organic compounds. In addition, 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is used in the synthesis of fluorescent dyes, which are used in a variety of applications including medical imaging, food safety testing, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is not fully understood. However, it is known that the compound is a nucleophilic reagent, which means that it can react with other molecules to form new compounds. The reaction can be initiated by the presence of a base, such as sodium hydroxide or potassium carbonate, which acts as a catalyst for the reaction. The reaction is believed to involve the formation of a new bond between the 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% and the other molecule, which results in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% have not been extensively studied. However, it is known that the compound is not toxic and has no known adverse effects. It is also known that the compound is not mutagenic and does not cause any significant changes in the genetic material of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% in laboratory experiments include its high purity, low cost, and easy availability. It is also a versatile compound that can be used in a variety of reactions and can be used to synthesize a variety of compounds. The main limitation of using 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is that it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research into its solubility in water could lead to new uses for the compound in laboratory experiments. Finally, research into the synthesis of 3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% and its derivatives could lead to new and improved methods for synthesizing other compounds.
Métodos De Síntesis
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90% is synthesized by the reaction of 4-trifluoromethylbenzoyl chloride (TFMBC) with 3-chlorothiophene-2-carbonyl chloride (CTCC) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature of 80-90 °C. The reaction yields a product with a purity of 90%.
Propiedades
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1-benzothiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F3OS/c11-7-6-4(10(13,14)15)2-1-3-5(6)17-8(7)9(12)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLOKAHBXXLHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)








